(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 (3β,20R)-Pregn-5-ene-3,17,20-triol-d4
Brand Name: Vulcanchem
CAS No.: 105078-93-1
VCID: VC0129131
InChI: InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D
SMILES: CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Molecular Formula: C21H34O3
Molecular Weight: 338.5 g/mol

(3β,20R)-Pregn-5-ene-3,17,20-triol-d4

CAS No.: 105078-93-1

Cat. No.: VC0129131

Molecular Formula: C21H34O3

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

(3β,20R)-Pregn-5-ene-3,17,20-triol-d4 - 105078-93-1

Specification

CAS No. 105078-93-1
Molecular Formula C21H34O3
Molecular Weight 338.5 g/mol
IUPAC Name (3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(1R)-1,2,2,2-tetradeuterio-1-hydroxyethyl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,13,15-18,22-24H,5-12H2,1-3H3/t13-,15+,16-,17+,18+,19+,20+,21+/m1/s1/i1D3,13D
Standard InChI Key XGUQCUDPXSTKLI-YIHGDAKXSA-N
Isomeric SMILES [2H][C@]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)(C([2H])([2H])[2H])O
SMILES CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
Canonical SMILES CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O

Introduction

Chemical Properties

Physicochemical Properties

The key physicochemical properties of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 are summarized in the following table:

PropertyValue
CAS Number105078-93-1
Molecular FormulaC₂₁H₃₀D₄O₃
Molecular Weight338.52 g/mol
SolubilityNo data available
ApplicationLabeled (3β,20R)-Pregn-5-ene-3,17,20-triol

The compound is used primarily as a labeled standard in analytical chemistry, particularly for mass spectrometry applications where the deuterium labeling provides a distinguishable mass shift compared to the non-deuterated compound .

Comparison with Non-deuterated Analog

The non-deuterated analog, (3β,20R)-Pregn-5-ene-3,17,20-triol, differs from the deuterated version primarily in having four hydrogen atoms instead of deuterium. This results in a lower molecular weight for the non-deuterated compound. The table below compares the key properties of both compounds:

Property(3β,20R)-Pregn-5-ene-3,17,20-triol-d4(3β,20R)-Pregn-5-ene-3,17,20-triol
CAS Number105078-93-12204-13-9
Molecular FormulaC₂₁H₃₀D₄O₃C₂₁H₃₄O₃
Molecular Weight338.52 g/mol334.5 g/mol
IUPAC NameNot provided in literature(3S,8R,9S,10R,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

This comparison highlights the structural similarity between the two compounds while emphasizing the mass difference introduced by deuteration, which is crucial for analytical applications .

Research Applications

Use in Analytical Techniques

The primary research application of (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 is as a labeled standard in analytical techniques, particularly mass spectrometry . The deuterium labeling provides a mass difference that can be readily detected and quantified by mass spectrometric methods, making it valuable for quantitative analyses and metabolic studies.

Deuterated analogs like (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 are used in proteomics research and other fields where precise identification and quantification of compounds are essential. The deuterium labeling aids in mass spectrometry analysis by providing a distinguishable mass shift, allowing researchers to differentiate between the labeled standard and the unlabeled compound of interest.

Applications in Metabolic Studies

Deuterated compounds like (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 are essential tools in metabolic studies, where they can be used as internal standards for quantification or as tracers to follow metabolic pathways . The deuterium labeling allows researchers to distinguish the added compound from endogenous (naturally occurring) molecules with the same structure, enabling precise tracking and quantification.

In the context of steroid metabolism research, such compounds can help elucidate the pathways and kinetics of steroid transformations, enzyme activities, and the roles of various intermediates in biological processes. For example, they might be used to study the metabolic changes associated with reproductive processes, as highlighted in related literature on steroid metabolism in ovarian tissue .

Role as a Reference Standard

As a labeled reference standard, (3β,20R)-Pregn-5-ene-3,17,20-triol-d4 serves as a benchmark for identifying and quantifying its non-deuterated counterpart in biological samples . This is particularly valuable in clinical and research settings where accurate measurement of steroid metabolites is essential.

The compound can be used to develop and validate analytical methods for steroid analysis, ensuring the accuracy and reliability of results in both research and potentially in diagnostic applications. Its use as an internal standard can compensate for variations in sample preparation and analysis, improving the precision of quantitative measurements .

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